molecular formula C32H26N4O5 B11653181 2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione

2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione

Cat. No.: B11653181
M. Wt: 546.6 g/mol
InChI Key: DUGSAUXKSACXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones This compound is characterized by its unique structure, which includes a quinazolinylamino group and a dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core.

    Introduction of the Quinazolinylamino Group: The quinazolinylamino group is introduced through a nucleophilic substitution reaction, where a quinazoline derivative reacts with the isoindoline-1,3-dione core.

    Attachment of the Dimethoxyphenethyl Group: The final step involves the attachment of the dimethoxyphenethyl group through a coupling reaction, such as a Suzuki or Heck coupling, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione is unique due to its combination of the quinazolinylamino group and the dimethoxyphenethyl group, which confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H26N4O5

Molecular Weight

546.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(quinazolin-4-ylamino)phenoxy]isoindole-1,3-dione

InChI

InChI=1S/C32H26N4O5/c1-39-28-14-7-20(17-29(28)40-2)15-16-36-31(37)24-13-12-23(18-26(24)32(36)38)41-22-10-8-21(9-11-22)35-30-25-5-3-4-6-27(25)33-19-34-30/h3-14,17-19H,15-16H2,1-2H3,(H,33,34,35)

InChI Key

DUGSAUXKSACXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC5=NC=NC6=CC=CC=C65)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.